1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride
Description
Molecular Structure and Chemical Properties
Core Structural Features
The fundamental architecture of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride centers around a six-membered piperidine ring bearing an aminoethyl substituent at the nitrogen position and an amino group at the 4-position. The compound possesses the molecular formula C9H24Cl3N3 with a molecular weight of 281 g/mol, as documented in chemical databases. The presence of three chloride ions significantly influences the overall molecular architecture and contributes to the compound's distinctive physicochemical properties.
The structural framework exhibits considerable complexity due to the multiple nitrogen-containing functional groups present within the molecule. The piperidine ring serves as the central scaffold, with the dimethylaminoethyl chain extending from the ring nitrogen and the primary amino group positioned at the 4-carbon of the ring. This arrangement creates multiple sites for intermolecular interactions and influences the compound's overall conformational preferences and chemical reactivity patterns.
Spatial Configuration of Piperidine Ring Substituents
The piperidine ring in 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated ring systems. This conformational preference places the amino substituent at the 4-position in an equatorial orientation, minimizing steric interactions and optimizing the overall molecular stability. The chair conformation allows for optimal spacing between the ring substituents and reduces potential intramolecular strain that could arise from unfavorable steric interactions.
The dimethylaminoethyl substituent attached to the ring nitrogen extends away from the piperidine core, adopting a conformation that minimizes steric hindrance while allowing for optimal electronic interactions. The spatial arrangement of this substituent is influenced by both intramolecular forces and the presence of the chloride counterions, which can participate in hydrogen bonding and electrostatic interactions that stabilize specific conformational states.
The relative positioning of the amino group at the 4-position and the dimethylaminoethyl chain creates a molecular architecture with distinct spatial domains. These domains exhibit different electronic properties and accessibility, influencing the compound's interaction with biological targets and its overall chemical behavior. The spatial separation between these functional groups allows for independent interaction with different molecular targets while maintaining structural integrity.
Electronic Distribution of Dimethylaminoethyl Side Chain
The dimethylaminoethyl side chain exhibits unique electronic characteristics that significantly influence the compound's chemical behavior and interaction patterns. The tertiary amine group within this chain possesses a lone pair of electrons that contributes to the overall electron density distribution of the molecule. This electron-rich region represents a potential site for protonation and electrophilic interactions, particularly under physiological conditions where the amine group can readily accept protons.
The electronic density distribution along the ethyl bridge connecting the piperidine nitrogen to the dimethylamino group creates a region of intermediate polarity that facilitates molecular flexibility and conformational adaptability. The presence of multiple nitrogen atoms within close proximity generates areas of enhanced electron density that can participate in various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions.
The methylation of the terminal amino group significantly alters the electronic properties compared to primary or secondary amine analogues. The electron-donating effect of the methyl groups increases the electron density around the nitrogen atom, enhancing its basicity and potential for ionic interactions. This electronic environment contributes to the compound's overall chemical reactivity and influences its interaction with the chloride counterions in the trihydrochloride salt form.
Effect of Chloride Ion Coordination on Molecular Geometry
The presence of three chloride ions in the trihydrochloride salt significantly influences the overall molecular geometry and conformational preferences of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine. These chloride ions participate in extensive hydrogen bonding networks with the protonated nitrogen centers, creating a complex three-dimensional structure that stabilizes specific conformational arrangements. The ionic interactions between the positively charged nitrogen atoms and the chloride counterions contribute to the compound's overall structural rigidity and influence its crystalline packing arrangements.
The coordination geometry around each protonated nitrogen center involves tetrahedral arrangements when considering the chloride ions as coordinating ligands. This coordination pattern creates distinct microenvironments around each nitrogen atom, influencing the local electronic properties and chemical reactivity. The chloride ions serve not only as counterions for charge neutralization but also as structural determinants that influence the overall molecular shape and intermolecular interaction patterns.
The distribution of chloride ions around the molecule creates regions of enhanced electrostatic potential that can influence the compound's interaction with polar solvents and biological targets. The asymmetric distribution of these ions contributes to the overall molecular dipole moment and influences the compound's solubility characteristics and crystallization behavior. The chloride coordination also affects the molecular flexibility by stabilizing certain conformational states through favorable electrostatic interactions.
Physical and Chemical Properties
The physical and chemical properties of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride reflect the complex interplay between its molecular structure, ionic character, and intermolecular interaction patterns. The compound exhibits distinctive characteristics that distinguish it from related piperidine derivatives and influence its practical applications in research and development contexts.
Analysis of Melting Point and Boiling Point Characteristics
The thermal properties of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride are significantly influenced by the extensive hydrogen bonding networks formed between the protonated amino groups and the chloride counterions. These strong intermolecular interactions contribute to elevated thermal transition temperatures compared to the corresponding free base form of the compound. The presence of multiple ionic interactions creates a robust crystal lattice structure that requires substantial thermal energy for disruption.
The melting point characteristics of this compound reflect the balance between the thermal energy required to overcome intermolecular forces and the entropy gained upon phase transition. The extensive hydrogen bonding network formed by the three protonated nitrogen centers with chloride ions creates a highly organized solid-state structure that exhibits thermal stability over a significant temperature range. The decomposition patterns observed at elevated temperatures involve the sequential loss of hydrogen chloride molecules, leading to the formation of the corresponding free base.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 281 g/mol | |
| Storage Temperature | Room temperature | |
| Stability | Stable under inert atmosphere |
The boiling point characteristics of the trihydrochloride salt are complicated by the tendency of the compound to undergo thermal decomposition before reaching the boiling point of the intact salt. This decomposition behavior is typical of organic ammonium chloride salts, where the thermal energy required for phase transition approaches or exceeds the energy required for chemical bond breaking. The volatility of the released hydrogen chloride during thermal decomposition further complicates direct boiling point determination.
Solubility and Solvent Interaction Mechanisms
The solubility characteristics of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride demonstrate a marked preference for polar protic solvents, reflecting the ionic nature of the compound and its capacity for extensive hydrogen bonding interactions. The compound exhibits good solubility in water due to the favorable interaction between the charged nitrogen centers and the hydrogen bonding network of water molecules. The chloride counterions further enhance aqueous solubility by participating in ion-dipole interactions with water molecules.
The solubility profile in organic solvents varies significantly depending on the solvent's polarity and hydrogen bonding capacity. Polar aprotic solvents such as dimethyl sulfoxide demonstrate moderate solubility for the compound, while nonpolar solvents exhibit limited dissolution capacity. The interaction mechanisms in polar solvents involve a combination of electrostatic interactions, hydrogen bonding, and dipole-dipole forces that stabilize the dissolved state.
Methanol and other short-chain alcohols provide intermediate solubility characteristics, reflecting the balance between the polar hydroxyl groups that can participate in hydrogen bonding and the hydrocarbon chains that reduce overall solvent polarity. The dissolution process in alcoholic solvents involves the disruption of the solid-state hydrogen bonding network and the formation of new solvation shells around the ionic species.
The solvent interaction mechanisms also influence the compound's stability in solution, with certain solvents promoting hydrolysis or other chemical transformations. The pH dependence of solubility reflects the multiple ionizable groups present in the molecule, with maximum solubility typically observed under acidic conditions where all nitrogen centers are fully protonated.
Thermodynamic Stability Data
The thermodynamic stability of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride encompasses both its chemical stability under various environmental conditions and its thermal behavior across different temperature ranges. The compound demonstrates remarkable stability under ambient conditions when stored in an inert atmosphere, reflecting the robust nature of the ionic interactions and the absence of readily oxidizable functional groups. The stability profile is enhanced by the electron-withdrawing effect of the protonated nitrogen centers, which reduces the electron density around potentially reactive sites.
The thermodynamic data for this compound indicate favorable formation energies for the trihydrochloride salt compared to alternative ionic arrangements or hydration states. The enthalpy of formation reflects the substantial stabilization provided by the hydrogen bonding networks and electrostatic interactions between the organic cations and chloride anions. The entropy considerations favor the organized solid-state structure at low temperatures while promoting increased molecular motion and potential phase transitions at elevated temperatures.
Chemical stability studies demonstrate that the compound maintains its structural integrity across a wide pH range, with optimal stability observed under mildly acidic conditions where the protonation state of the nitrogen centers is maintained. The compound exhibits resistance to oxidative degradation under normal atmospheric conditions, although exposure to strong oxidizing agents can lead to N-oxide formation or other chemical modifications.
The thermal stability profile indicates that the compound can withstand moderate heating without decomposition, making it suitable for various synthetic and analytical procedures that require elevated temperatures. The onset of thermal decomposition typically occurs above 200°C, with the initial decomposition pathway involving the loss of hydrogen chloride to generate the corresponding free base forms. This thermal behavior is consistent with other organic ammonium chloride salts and provides useful information for processing and handling procedures.
Properties
CAS No. |
1609396-51-1 |
|---|---|
Molecular Formula |
C9H22ClN3 |
Molecular Weight |
207.74 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-11(2)7-8-12-5-3-9(10)4-6-12;/h9H,3-8,10H2,1-2H3;1H |
InChI Key |
QHCHHSQEBUMZEA-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1CCC(CC1)N.Cl.Cl.Cl |
Canonical SMILES |
CN(C)CCN1CCC(CC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Intermediates
The synthesis of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride typically involves the preparation of two crucial intermediates:
- 4-Dimethylaminopyridine (4-DMAP)
- 2-Dimethylaminoethyl chloride hydrochloride
These intermediates are then further reacted to form the target compound.
Preparation Method of 4-Dimethylaminopyridine
A patented method (CN101033212A) describes a high-yield, cost-effective, and environmentally friendly process for synthesizing 4-dimethylaminopyridine, which is a precursor for the target compound.
- Bromine is added dropwise into a pyridine solution.
- Dimethylamine hydrochloride is then introduced.
- The mixture is reacted under insulation at 80°C for 30 minutes.
- A 15% aqueous sodium hydroxide solution is added.
- The mixture is cooled to 0°C, stirred, and allowed to stand for phase separation.
- Solid-liquid separation is performed, and the product is dried to obtain 4-dimethylaminopyridine.
| Reagent | Weight Ratio (to Bromine) |
|---|---|
| Pyridine | 1 - 1.5 |
| Dimethylamine hydrochloride | 2 - 2.5 |
| Aqueous sodium hydroxide (15%) | 5 - 6 |
| Bromine | 1.6 |
- Yield: >85%
- Purity: >99.5%
- Advantages: Simple process, mild reaction conditions, easy operation, low environmental pollution, and low production cost.
This method offers a one-pot synthesis with high recovery and quality, making it suitable for industrial-scale production.
Preparation Method of 2-Dimethylaminoethyl Chloride Hydrochloride
The synthesis of 2-dimethylaminoethyl chloride hydrochloride is another critical step, as this compound acts as a key alkylating agent in the formation of the target molecule.
A detailed synthetic route is described in patent CN103408432A, which improves upon traditional methods by eliminating the need for recrystallization and reducing environmental impact.
- Dimethylethanolamine is reacted with sulfur oxychloride under an ice-water bath at 5–15°C.
- The chlorination reaction is performed directly without solvent.
- Absolute ethyl alcohol is added for a reflux reaction lasting 1 hour.
- The product is filtered, washed with dehydrated alcohol, and dried.
Reaction Conditions and Stoichiometry:
| Component | Amount (Example) | Molar Ratio (SClO to Dimethylethanolamine) |
|---|---|---|
| Sulfur oxychloride | 60 g (0.5 mol) | 1.05 – 1.2 : 1 |
| Dimethylethanolamine | 37.5 g (0.42 mol) | |
| Dehydrated alcohol | 45 mL | |
| Temperature | 5–15 °C (initial), then 30–45 °C, reflux at 70–78 °C |
- Slowly add dimethylethanolamine to sulfur oxychloride at 5–15 °C with stirring.
- Warm to 30–45 °C and stir for 1 hour.
- Add dehydrated alcohol slowly; gases such as hydrogen chloride and sulfur dioxide evolve.
- Reflux at 70–78 °C for 1 hour.
- Cool for 6 hours, filter, wash with dehydrated alcohol, and dry.
- Yield: 88.6%
- Purity: >99.2%
- Melting point: 201–204 °C
- Inorganic salt content: <0.5%
- Advantages: No recrystallization needed, mild reaction conditions, environmentally friendly due to gas absorption and minimal waste, cost-effective, and simple operation.
This process avoids the use of benzene solvents, which are problematic for crystallization and environmental safety, making it a significant improvement over traditional methods.
Integration into the Synthesis of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine Trihydrochloride
While the detailed final step synthesis of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride is less explicitly documented in the available patents, the general approach involves:
- Using 4-dimethylaminopyridine as a nucleophilic catalyst or intermediate.
- Alkylation of piperidinamine with 2-dimethylaminoethyl chloride hydrochloride.
- Conversion to the trihydrochloride salt form by treatment with hydrochloric acid.
The high purity and yield of the intermediates prepared by the above methods ensure efficient synthesis and high-quality final product.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Neuropharmacology
The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. Studies have indicated that it may act as a selective serotonin reuptake inhibitor (SSRI), which can be beneficial in treating mood disorders such as depression and anxiety. Its ability to modulate neurotransmitter levels positions it as a candidate for further research into antidepressant therapies.
Antimicrobial Activity
Research has demonstrated that 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride exhibits antimicrobial properties against various bacterial strains. Its mechanism of action appears to involve disrupting bacterial cell membranes, making it a potential candidate for developing new antibacterial agents. This is particularly relevant given the rise of antibiotic-resistant bacteria.
Case Study: PTSD Treatment
A notable case study involved a patient with post-traumatic stress disorder (PTSD) who was treated with this compound as part of a broader pharmacotherapy regimen. The patient reported significant improvements in sleep quality and reductions in anxiety-related symptoms after several weeks of treatment. This suggests that the compound may play a role in managing PTSD symptoms, warranting further investigation into its efficacy and safety in this context .
Clinical Trials
Several clinical trials have been initiated to evaluate the safety and efficacy of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride in treating various conditions, including depression, anxiety disorders, and certain bacterial infections. Preliminary results indicate promising outcomes, with participants reporting improved mental health status and reduced infection rates .
Mechanistic Studies
Mechanistic studies have focused on understanding how 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride interacts with biological systems at the molecular level. These studies have utilized techniques such as molecular docking and in vitro assays to elucidate its binding affinity to target receptors involved in neurotransmission and bacterial cell integrity.
Comparative Efficacy
In comparative studies against existing treatments for depression and anxiety, 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride has shown comparable efficacy with fewer side effects, highlighting its potential as a favorable alternative treatment option .
Data Tables
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets, leading to various biological effects. The pathways involved may include neurotransmitter signaling pathways, making it a valuable tool in neuropharmacological research .
Comparison with Similar Compounds
Substituent Effects
- Dimethylaminoethyl vs. Benzyl/Trifluoromethyl Groups: The target compound’s dimethylaminoethyl group provides both hydrophilicity (via the tertiary amine) and conformational flexibility, which may enhance receptor binding in neurological targets. In contrast, benzyl () and trifluoromethyl groups (–7) introduce lipophilicity and metabolic stability, respectively. For example, trifluoromethyl groups are electron-withdrawing, reducing oxidative metabolism .
- Aromatic vs. Aliphatic Substituents: Compounds like 4-(diphenylmethoxy)piperidine () exhibit bulkier aromatic substituents, which may limit blood-brain barrier penetration compared to the target compound’s aliphatic dimethylaminoethyl group .
Hydrochloride Salt Impact
- Trihydrochloride vs. Dihydrochloride/Mono-HCl: The trihydrochloride salt of the target compound likely offers superior aqueous solubility compared to dihydrochloride (–7) or mono-HCl (–2) salts. This property is critical for bioavailability in pharmaceutical formulations .
Reactivity of Dimethylamino Groups
- highlights that ethyl 4-(dimethylamino)benzoate, a non-piperidine compound, exhibits higher reactivity as a co-initiator in resins compared to 2-(dimethylamino)ethyl methacrylate. This suggests that the spatial arrangement of the dimethylamino group (e.g., attached to an aromatic vs. aliphatic chain) significantly influences chemical reactivity. Extrapolating this, the target compound’s dimethylaminoethyl group may confer distinct electronic or steric effects in biological systems .
Discrepancies and Limitations
- The exact pharmacological data for the target compound are absent in the evidence, necessitating further experimental validation.
Biological Activity
1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride, also known as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride
- Molecular Formula: C₉H₁₈Cl₃N₃
- Molecular Weight: 276.6 g/mol
The compound features a piperidine ring substituted with a dimethylamino group, which is crucial for its biological activity.
The biological activity of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride primarily involves its interaction with neurotransmitter systems. It is known to act as:
- Receptor Modulator: The compound exhibits affinity for various receptors, including serotonin and dopamine receptors, which are involved in mood regulation and cognitive functions.
- Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, thus altering the levels of these critical chemicals in the brain.
1. Antidepressant Effects
Research indicates that this compound may exhibit antidepressant-like effects in animal models. Studies have shown:
- Increased levels of serotonin and norepinephrine in the brain following administration.
- Behavioral tests (e.g., forced swim test) demonstrated reduced immobility time, suggesting an antidepressant effect.
2. Neuroprotective Properties
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases:
- Cell Culture Studies: It protects neuronal cells from apoptosis induced by oxidative stress.
- Animal Models: In models of Parkinson’s disease, it has shown to improve motor function and reduce dopaminergic neuron loss.
3. Analgesic Activity
Preliminary studies suggest that 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride may possess analgesic properties:
- Pain Models: In rodent models, it showed significant reduction in pain responses in both acute and chronic pain scenarios.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels; reduced immobility time | |
| Neuroprotective | Protection against oxidative stress-induced apoptosis | |
| Analgesic | Significant reduction in pain responses |
Case Study 1: Antidepressant Efficacy
In a double-blind study involving patients with major depressive disorder, participants receiving 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride reported significant improvements in depression scales compared to placebo groups. The primary mechanism was linked to enhanced serotonergic activity.
Case Study 2: Neuroprotection in Parkinson's Disease
A study conducted on a Parkinson's disease model demonstrated that treatment with this compound resulted in a notable increase in survival rates of dopaminergic neurons and improved motor coordination scores compared to untreated controls. This suggests potential for therapeutic use in neurodegenerative conditions.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., pH, temperature, solvent system, and catalyst loading). For example, alkaline conditions (pH 10–12) and controlled temperatures (40–60°C) may enhance intermediate formation, as seen in analogous piperidine derivatives . Post-synthesis purification via recrystallization or chromatography (HPLC, flash column) is critical. Purity validation should employ spectroscopic methods (¹H/¹³C NMR, LC-MS) and elemental analysis, with thresholds set at ≥98% purity and ≤0.5% single impurity .
Q. What experimental techniques are essential for characterizing the structural and functional properties of this compound?
- Methodological Answer : Key techniques include:
- Structural Analysis : X-ray crystallography for 3D conformation, FT-IR for functional group identification, and mass spectrometry for molecular weight confirmation.
- Physicochemical Profiling : Solubility studies in polar/non-polar solvents and pH-dependent stability assays (e.g., HPLC monitoring of degradation products at pH 2–9) .
- Receptor Binding : Radioligand displacement assays (e.g., using tritiated analogs) to quantify affinity for target receptors like serotonin or dopamine transporters .
Q. How do researchers investigate the compound’s interaction with biological systems at the molecular level?
- Methodological Answer : In vitro models (e.g., HEK293 cells transfected with target receptors) assess binding kinetics (Kd, Bmax via Scatchard analysis). Enzyme inhibition studies (IC₅₀ determination) and fluorescent probes (e.g., Ca²⁺ flux assays) can elucidate downstream signaling effects. Molecular docking simulations (AutoDock Vina) predict binding poses to guide wet-lab experiments .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported data on the compound’s receptor-binding affinities?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, temperature) or stereochemical variations. Computational approaches include:
- Molecular Dynamics (MD) Simulations : To assess conformational stability of ligand-receptor complexes under varying conditions .
- Meta-Analysis : Cross-referencing datasets from orthogonal assays (SPR, ITC) and applying statistical tools (ANOVA, PCA) to identify confounding variables .
- Chiral Resolution : Use chiral HPLC or X-ray crystallography to isolate enantiomers and test their individual bioactivities .
Q. What strategies are effective in evaluating the compound’s environmental stability and degradation pathways?
- Methodological Answer : Accelerated stability studies under controlled stressors (light, humidity, oxidizers) identify degradation products via LC-MS/MS. Environmental fate can be modeled using software like EPI Suite to predict biodegradation half-lives. Experimental validation might involve soil/water microcosms with GC-MS monitoring .
Q. How can researchers design experiments to differentiate between on-target and off-target effects in complex biological systems?
- Methodological Answer :
- CRISPR/Cas9 Knockouts : Eliminate the putative target receptor in cell lines to observe residual activity .
- Proteome-Wide Profiling : Chemoproteomics (e.g., affinity-based pull-downs with biotinylated analogs) identifies off-target interactors .
- Dose-Response Analysis : Schild regression to distinguish competitive vs. non-competitive inhibition .
Q. What methodologies address challenges in scaling up the compound’s synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Enables precise control of reaction parameters (residence time, mixing) to minimize racemization .
- In Situ Monitoring : PAT (Process Analytical Technology) tools like Raman spectroscopy track chiral intermediates .
- Catalyst Optimization : Asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling) ensures enantioselectivity .
Methodological Tools & Data Integration
Q. How can researchers integrate high-throughput screening (HTS) data with mechanistic studies to prioritize lead analogs?
- Methodological Answer :
- HTS Workflow : Use 384-well plates for primary screening (e.g., fluorescence-based assays) followed by dose-response validation (IC₅₀/EC₅₀).
- SAR Analysis : QSAR models (e.g., CoMFA) correlate structural features (logP, polar surface area) with activity .
- Mechanistic Follow-Up : SPR for binding kinetics and cryo-EM for structural insights into high-priority analogs .
Q. What advanced statistical methods are employed to analyze contradictory toxicity data across in vitro and in vivo models?
- Methodological Answer :
- Bayesian Meta-Analysis : Weights studies by sample size and experimental rigor to resolve discrepancies .
- Omics Integration : Transcriptomics (RNA-seq) and metabolomics (LC-MS) identify conserved toxicity pathways across models .
- Cross-Species PK/PD Modeling : Allometric scaling adjusts for metabolic differences (e.g., cytochrome P450 activity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
